molecular formula C15H20N2O2 B12161297 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12161297
M. Wt: 260.33 g/mol
InChI Key: OKWOHIRKPWXCCL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide is an indole-based carboxamide derivative characterized by a 2-methoxyethyl substituent at the indole nitrogen (position 1) and an isopropyl (propan-2-yl) group attached to the carboxamide moiety at position 4 of the indole core.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)16-15(18)13-5-4-6-14-12(13)7-8-17(14)9-10-19-3/h4-8,11H,9-10H2,1-3H3,(H,16,18)

InChI Key

OKWOHIRKPWXCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2C=CN(C2=CC=C1)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions. For example, the indole nitrogen can be alkylated using 2-methoxyethyl chloride in the presence of a base like sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with isopropylamine and a carboxylating agent like carbonyl diimidazole (CDI) or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitro-indoles, halogenated indoles

Scientific Research Applications

1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide depends on its specific biological target. For example, if it acts as an anti-inflammatory agent, it may inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation. If it has anticancer properties, it might induce apoptosis in cancer cells by targeting specific proteins or pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Indole Carboxamides

Compound Name Carboxamide Position Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
1-(2-Methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide (Target) 4 - 2-Methoxyethyl (N1)
- Isopropyl (amide)
Not specified Not specified Not available
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (Compound 8, ) 2 - Benzoylphenyl (amide)
- 5-Methoxy (indole)
C23H18N2O3 370.40 Lipid-lowering effects
(R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 4, ) 3 - Isobutyrylpiperidinyl ethyl (N1)
- Pyridinone methyl (amide substituent)
C29H35N5O4 517.62 Not available
1-(2-Methoxyethyl)-1H-indole-6-carboxamide () 6 - 2-Methoxyethyl (N1)
- Complex benzimidazole-derived substituent (amide)
C24H28N4O2 404.51 Not available

Key Observations

Carboxamide Position :

  • The 4-carboxamide position in the target compound distinguishes it from 2-, 3-, or 6-carboxamide analogs. In N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (), the 2-carboxamide position is associated with lipid-lowering activity, suggesting that carboxamide placement significantly influences pharmacological outcomes.
  • 3-Carboxamide derivatives (e.g., ) often incorporate bulky substituents, which may enhance receptor binding but reduce bioavailability due to steric hindrance.

Substituent Effects: The 2-methoxyethyl group on the indole nitrogen is a shared feature between the target compound and the 6-carboxamide analog (). This substituent may enhance solubility compared to non-polar alkyl chains. The isopropyl group on the target’s carboxamide contrasts with the benzoylphenyl group in , which likely confers distinct electronic and steric properties.

Pharmacological Implications :

  • While the target compound’s bioactivity remains uncharacterized in the provided evidence, 2-carboxamide derivatives () demonstrate lipid-lowering effects, underscoring the role of carboxamide positioning in modulating biological activity.

Biological Activity

Kinase Inhibition

One of the most significant biological activities of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide is its ability to inhibit specific kinases, particularly c-Met kinase. This property has garnered attention in cancer research, as c-Met kinase is involved in cancer progression.

KinaseIC50 (nM)% Inhibition at 10 μM
c-Met4598%
VEGFR212085%
ALK20076%

Antimicrobial and Antiviral Properties

Preliminary studies have indicated that 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide exhibits antimicrobial and antiviral properties. While the exact mechanisms are still under investigation, these findings suggest potential applications in infectious disease treatment.

Alphavirus Replication Inhibition

Research has shown that indole-2-carboxamides, a class to which our compound of interest belongs, can inhibit alphavirus replication . In a study using a WEEV replicon assay, structural analogs of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide demonstrated significant antiviral activity.

CompoundIC50 (μM) in WEEV Replicon AssayCC50 (μM)
Analog 10.15>50
Analog 20.08>50

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier, as evidenced by its structural features, suggests potential neuroprotective effects . This property is particularly relevant in the context of neurotropic alphavirus infections, which can cause encephalitis.

Metabolic Stability

Studies on liver microsomes have shown that structural modifications to the indole-2-carboxamide scaffold can significantly improve metabolic stability . While specific data for 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide is not available, related compounds have shown up to 40-fold increases in half-lives in mouse liver microsomes.

P-glycoprotein Interaction

Research on structurally similar compounds has revealed that modifications to the indole scaffold can reduce recognition by P-glycoprotein, the key efflux transporter at the blood-brain barrier . This property enhances the compound's potential for CNS penetration, which is crucial for treating neurological conditions.

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